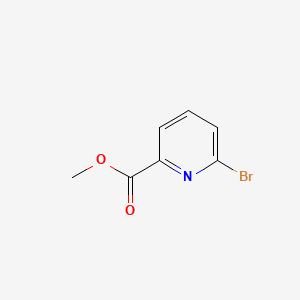

Methyl 6-bromopyridine-2-carboxylate

CAS No.: 26218-75-7

Cat. No.: VC2454767

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26218-75-7 |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| IUPAC Name | methyl 6-bromopyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 |

| Standard InChI Key | SGNCOKUHMXLGAH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=CC=C1)Br |

| Canonical SMILES | COC(=O)C1=NC(=CC=C1)Br |

Introduction

Physical and Chemical Properties

Structural Characteristics

Methyl 6-bromopyridine-2-carboxylate features a pyridine ring as its core structure, which is a six-membered aromatic heterocycle containing one nitrogen atom. The distinctive aspect of this compound is the specific arrangement of functional groups around this ring. At the 6-position, a bromine atom is attached, which significantly influences the compound's reactivity and creates an active site for various chemical transformations including nucleophilic substitutions and coupling reactions. At the 2-position, a methyl carboxylate (ester) group is present, consisting of a carbonyl group bonded to both the pyridine ring and a methoxy group (-OCH3) .

This structural arrangement creates a molecule with multiple reactive sites that can participate in diverse chemical reactions, making it valuable for synthetic applications. The presence of the pyridine nitrogen also contributes to the compound's basicity and ability to coordinate with metals, further enhancing its utility in chemical synthesis and catalysis .

Physical Properties

Methyl 6-bromopyridine-2-carboxylate exhibits distinct physical properties that are important considerations for its handling, storage, and application. The compound typically appears as a colorless to pale yellow substance, which may exist as either a liquid or solid depending on ambient temperature . In terms of molecular mass, the compound has an average mass of 216.034 atomic mass units and a monoisotopic mass of 214.958191 .

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Average Mass | 216.034 amu |

| Monoisotopic Mass | 214.958191 amu |

| Physical Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents (ethanol, dichloromethane); limited water solubility |

| CAS Number | 26218-75-7 |

| ChemSpider ID | 10431289 |

Chemical Properties and Reactivity

The chemical reactivity of Methyl 6-bromopyridine-2-carboxylate is largely determined by its functional groups and their arrangement around the pyridine ring. The bromine atom at the 6-position is particularly significant as it provides a reactive site for nucleophilic substitution reactions and various coupling processes such as Suzuki, Stille, or Negishi coupling reactions. These coupling reactions are especially valuable in pharmaceutical and agrochemical synthesis where formation of carbon-carbon bonds is often required .

The methyl ester group at the 2-position offers opportunities for functional group transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or conversion to amides. Additionally, the pyridine nitrogen atom can participate in coordination chemistry with metals and can undergo quaternization reactions with alkylating agents .

Under specific conditions of strong heating, the compound may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and bromine-containing species . These diverse reaction possibilities contribute to the compound's versatility as a chemical intermediate in organic synthesis and explain its widespread application in the development of more complex molecular structures for various industries .

Synthesis and Preparation Methods

Industrial Synthesis Methods

The industrial production of Methyl 6-bromopyridine-2-carboxylate typically employs efficient catalytic processes that maximize yield while minimizing side reactions. A well-documented method involves the esterification of 6-bromine-2-pyridine carboxylic acid using p-toluenesulfonic acid as a catalyst. This process begins with heating and fluxing a mixture of absolute methanol, 6-bromine-2-pyridine carboxylic acid, and p-toluenesulfonic acid for a period of 2-8 hours under continuous stirring .

The optimal molar ratio of 6-bromine-2-pyridine carboxylic acid to p-toluenesulfonic acid has been determined to be approximately 1:(0.1-0.16). Once the reaction is complete, the mixture is cooled to room temperature, followed by rotary drying of the reaction system. The resulting solids are then dissolved in an organic solvent, followed by washing, drying, filtering, and concentration steps. The final product is obtained through recrystallization using a mixed solvent system .

This preparation method is particularly advantageous for industrial applications as it produces minimal side reactions and features a straightforward purification process. The simplicity of the aftertreatment makes the method suitable for large-scale industrial production, while simultaneously achieving high product yield and purity .

Alternative Synthetic Routes

While the p-toluenesulfonic acid-catalyzed esterification represents a common industrial approach, alternative synthetic routes for preparing Methyl 6-bromopyridine-2-carboxylate exist. One notable method involves a multi-step process starting from 6-amino-2-methylpyridine, which undergoes sequential diazotization, bromination, and oxidation reactions to produce 6-bromine-2-pyridine carboxylic acid. This intermediate is then subjected to esterification to yield the desired Methyl 6-bromopyridine-2-carboxylate .

Other potential routes may include direct bromination of methyl picolinate or transesterification of alternative 6-bromopyridine-2-carboxylic acid esters. Research in this area continues to explore more efficient syntheses that might offer advantages such as milder reaction conditions, higher selectivity, reduced environmental impact, or more cost-effective starting materials .

The choice of synthetic route ultimately depends on factors including availability of starting materials, scale of production, equipment requirements, and environmental considerations. Ongoing advancements in synthetic methodologies continue to improve the accessibility and cost-effectiveness of producing this valuable chemical intermediate .

Applications and Uses

Pharmaceutical Applications

Methyl 6-bromopyridine-2-carboxylate serves as a key intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders. The compound's unique structure, featuring both a reactive bromine substituent and a functionalizable ester group on a pyridine ring, makes it especially valuable for creating complex pharmaceutical molecules .

In medicinal chemistry, the pyridine moiety is a privileged structure found in numerous bioactive compounds due to its ability to participate in hydrogen bonding, metal coordination, and π-stacking interactions with biological targets. The bromine substituent provides a handle for further structural elaboration through various coupling reactions, enabling the synthesis of diverse drug candidates .

The ester functionality offers additional opportunities for modification to optimize pharmacokinetic properties or to introduce groups that enhance binding to specific receptors. Researchers utilize this compound to develop molecules that can effectively modulate enzyme activity or interact with specific neuroreceptors, potentially addressing conditions ranging from neurodegenerative diseases to psychiatric disorders .

Agricultural Chemical Development

In the realm of agricultural chemistry, Methyl 6-bromopyridine-2-carboxylate plays a significant role in the development of effective crop protection products. The compound serves as a building block for various herbicides and pesticides that require pyridine-based structures for their biological activity. Agriculture researchers leverage the compound's reactive sites to create molecules that can selectively target pest metabolic pathways while minimizing impact on beneficial organisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume